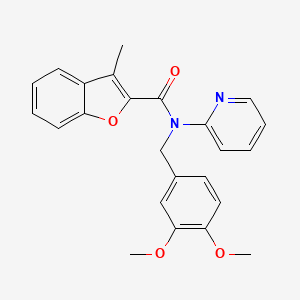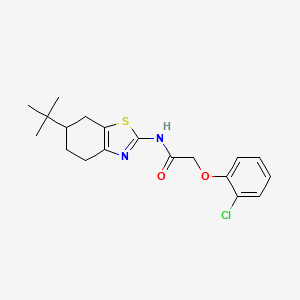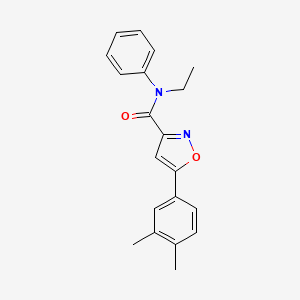
5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The presence of the 3,4-dimethylphenyl and phenyl groups adds to the complexity and potential reactivity of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,4-dimethylbenzoyl chloride with N-ethyl-N-phenylhydroxylamine in the presence of a base such as triethylamine can lead to the formation of the desired oxazole ring. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents on the phenyl rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under controlled conditions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced oxazole compounds. Substitution reactions can lead to a variety of substituted oxazole derivatives.
Applications De Recherche Scientifique
5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring and carboxamide group play crucial roles in its reactivity and binding to target molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3,4-dimethylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide
- 5-(3,4-dimethylphenyl)-N-ethyl-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- 5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-thiazole-3-carboxamide
Uniqueness
5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the 3,4-dimethylphenyl and phenyl groups, along with the oxazole ring and carboxamide group, contributes to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H20N2O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
5-(3,4-dimethylphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O2/c1-4-22(17-8-6-5-7-9-17)20(23)18-13-19(24-21-18)16-11-10-14(2)15(3)12-16/h5-13H,4H2,1-3H3 |
Clé InChI |
LRLOAVIDOKYALV-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B14985169.png)
![2-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B14985178.png)
![5-(3,4-dimethylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B14985188.png)
![4-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B14985189.png)
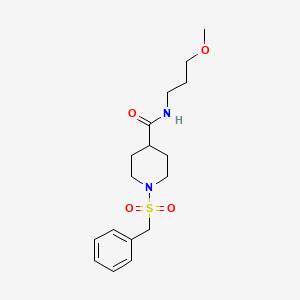
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985198.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B14985206.png)
![2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B14985208.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14985213.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14985221.png)
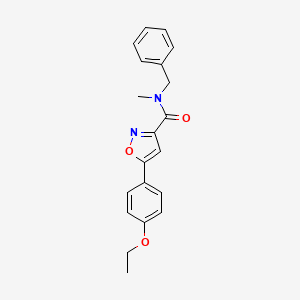
methanone](/img/structure/B14985235.png)
